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The combination of velasertib, a polo-like kinase (PLK) inhibitor, with the hypomethylating agent
azacitidine was investigated as a potential treatment for higher-risk myelodysplastic syndromes (MDS) and
chronic myelomonocytic leukemia (CMML). The therapeutic rationale is based on achieving synergistic
anti-cancer effects by simultaneously disrupting cell cycle progression (via velasertib) and DNA

methylation (via azacitidine) [1] [2] [3].

Clinical Trial Design and Dosing Schedules

The following phase I studies aimed to determine the safety, tolerability, and preliminary activity of this
combination in adults with previously untreated intermediate-2 or higher-risk MDS or CMML who were not
candidates for hematopoietic stem cell transplantation [1] [4]. The core design of these trials is summarized

below.

Table 1: Summary of Clinical Trial Designs [1]

Trial Patient Volasertib Schedule Azacitidine Schedule Cycle
Identifier Population (1v) (SC) Length

| NCT01957644 (Study 1) | Previously untreated MDS/CMML | Part 1: Day 1 & 15 (250-350 mg flat dose)
Part 2: Various schedules (e.g., Day 1; Day 7; Day 1 & 7 at 110-170 mg/m?) | Days 1-7 (75 mg/m?) | 28 days |
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| NCT02201329 (Study 2) | Japanese patients with MDS/CMML (treated or untreated) | Day 1 & 15 (200-
300 mg flat dose) | Days 1-7 (75 mg/m?) | 28 days | | NCT 02721875 (Study 3) | MDS, CMML, or AML after
HMA failure | Day 1 & 8 (e.g., 110 mg/m?) | Scheduled for ~50% of patients (75 mg/m2, Days 1-7) | 28 days |

Key Findings from Clinical Studies

The primary outcomes of these early-phase trials focused on safety and the initial determination of a

maximum tolerated dose (MTD).

Table 2: Key Safety and Efficacy Outcomes [1]

Outcome Measure Results from Studies 1 & 2 (n=21)
Most Common Drug-Related AEs Thrombocytopenia (n=11), Neutropenia (n=8)
Dose-Limiting Toxicity (DLT) Grade 4 thrombocytopenia (occurred in all DLT cases)

| Preliminary Efficacy (ORR) | Study 1: 25% (Objective Response Rate) Study 2: 40% (Objective

Response Rate) | | MTD Conclusion | Not definitively established due to premature study termination. |

Preclinical Insights and Experimental Protocols

Preclinical studies provide a mechanistic rationale for the combination and suggest its potential in

overcoming resistance to hypomethylating agents (HMAs) [2] [3].

Molecular Mechanism of Action

The diagram below illustrates the proposed synergistic mechanism of volasertib and azacitidine.
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Volasertib & Azacitidine Synergistic Mechanism
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In Vitro Assessment Protocol

The following workflow outlines a standard method used to evaluate the combination effect of velasertib

and azacitidine on cancer cell lines [2] [3].
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In Vitro Combination Assessment Workflow
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Detailed Protocol Steps:

e Cell Culture: Maintain leukemia cell lines (e.g., MOLM-13, THP-1) and their HMA-resistant
derivatives (e.g., MOLM/AZA-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum at
37°C in 5% COz2 [3].

¢ Drug Preparation:

o Prepare volasertib stock solution at 50 mmol/L in DMSO [3].
o Prepare azacitidine and decitabine in appropriate solvents as per manufacturer instructions.

e Cell Proliferation Assay:

o Plate cells at a density of 1,000-3,000 cells per well in 96-well opaque plates.

o Treat cells with a range of concentrations of volasertib and azacitidine, both alone and in
combination.

o Incubate for 72 hours.

o Measure cell viability using a luminescent-based assay (e.g., CellTiter-Glo), which quantifies
ATP as a proxy for metabolically active cells [3].

e Data Analysis:

o Calculate the Glso (concentration that inhibits 50% of cell growth) for each drug.

o Analyze drug interaction using software like Compusyn to calculate the Combination Index
(CI). A Cl value of less than 1.0 indicates a synergistic effect, a Cl equal to 1.0 an additive
effect, and a ClI greater than 1.0 an antagonistic effect [2] [3].

Important Considerations for Researchers

¢ Clinical Status: The global clinical development of volasertib was discontinued. Any future work
would depend on a new sponsor [1].

e Variable Preclinical Results: The combination effect of volasertib and azacitidine was not uniform
across all cell lines, ranging from synergistic to antagonistic. This highlights the need for predictive
biomarkers [2].
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¢ Resistance Mechanisms: Studies have identified that resistance to volasertib can arise from
mutations in the ATP-binding domain of PLK1 or from overexpression of the drug efflux pump
MDR1. DNMT3B overexpression has also been correlated with primary resistance to volasertib [2]

[3].

Need Custom Synthesis?
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[https://www.smolecule.com/products/b548331#volasertib-combination-therapy-with-azacitidine-

protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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